1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]-
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Overview
Description
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- is a complex organic compound with the molecular formula C20H35NO4. This compound is characterized by the presence of a dioxolane ring, an acetamide group, and a nonyl chain attached to a cyclohexyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- involves multiple steps. One common method includes the acetalization of aldehydes and ketalization of ketones with ethylene glycol to form the dioxolane ring . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Additionally, the compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes.
Comparison with Similar Compounds
1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- can be compared with other similar compounds such as:
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the acetamide and nonyl groups.
2-Nonyl-1,3-dioxolane: Similar in structure but without the acetamide group.
1,3-Dioxane: A related compound with a six-membered ring instead of a five-membered dioxolane ring. The uniqueness of 1,3-Dioxolane-2-acetamide, 2-nonyl-N-[(1S)-2-oxocyclohexyl]- lies in its combination of functional groups, which imparts distinct chemical properties and applications.
Properties
CAS No. |
862587-60-8 |
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Molecular Formula |
C20H35NO4 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(2-nonyl-1,3-dioxolan-2-yl)-N-[(1S)-2-oxocyclohexyl]acetamide |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-10-13-20(24-14-15-25-20)16-19(23)21-17-11-8-9-12-18(17)22/h17H,2-16H2,1H3,(H,21,23)/t17-/m0/s1 |
InChI Key |
LRTFTWRYVJLWHK-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCC1(OCCO1)CC(=O)N[C@H]2CCCCC2=O |
Canonical SMILES |
CCCCCCCCCC1(OCCO1)CC(=O)NC2CCCCC2=O |
Origin of Product |
United States |
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